molecular formula C16H16N2O5 B5528292 N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide

N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide

Cat. No. B5528292
M. Wt: 316.31 g/mol
InChI Key: CIFZZBCWRDRSKG-UHFFFAOYSA-N
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Description

The compound "N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide" belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. These compounds are typically synthesized through multi-step organic reactions, involving nitration, alkylation, and acylation steps. They are studied for their potential applications in various fields, including materials science and pharmaceuticals, due to their unique physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves catalytic hydrogenation or reductive carbonylation processes. For example, the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, utilizes a novel Pd/C catalyst for the hydrogenation of its nitro precursor. This method offers high activity, selectivity, and stability, achieving a selectivity of 99.3% under optimized conditions (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be determined using techniques such as X-ray crystallography, IR, and NMR spectroscopy. These compounds often feature strong hydrogen bonding, which influences their molecular conformation and physical properties. For instance, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has revealed interesting aspects regarding their linear and bent conformations, contributing to their potential anticonvulsant activities (A. Camerman et al., 2005).

properties

IUPAC Name

N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-11-5-3-4-6-15(11)23-10-16(19)17-12-7-13(18(20)21)9-14(8-12)22-2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFZZBCWRDRSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide

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